N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
N-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core conjugated with a trifluoromethyl-substituted pyridine via a piperazine-carbonyl linker and an acetamide group.
Properties
IUPAC Name |
N-[3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c1-13(30)26-15-4-5-29-17(10-15)16(12-25-29)19(31)28-8-6-27(7-9-28)18-3-2-14(11-24-18)20(21,22)23/h2-5,10-12H,6-9H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHYAQWRBUQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence as they catalyze a post-translational modification.
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTase. It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue. This selective inhibition disrupts the normal function of the bacterial PPTase, thereby affecting bacterial cell viability and virulence.
Biochemical Pathways
The inhibition of PPTase by this compound affects the secondary metabolism of bacteria. It attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses. This disruption of secondary metabolism can thwart bacterial growth.
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The result of the action of this compound is the attenuation of secondary metabolism and thwarting of bacterial growth. It also possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli. This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.
Biochemical Analysis
Biochemical Properties
N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to changes in their activity.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of various proteins and enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes or receptors, and modulates their activity. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of the interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall physiological functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound can affect its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects.
Biological Activity
N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound that exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant research findings and case studies.
Structural Characteristics
The compound is characterized by a unique arrangement of functional groups, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 413.42 g/mol. Key structural features include:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Piperazine Ring : Commonly associated with various pharmacological effects, including anxiolytic and antidepressant properties.
- Pyrazolo[1,5-a]pyridine Core : Known for its potential anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques. Recent advancements have focused on optimizing yields and purity through innovative synthetic pathways.
Anticancer Activity
Research indicates that compounds with similar pyrazolo[1,5-a]pyridine structures demonstrate significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these compounds range from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
Enzymatic Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyridine derivatives have been linked to selective inhibition of protein kinases and other enzymes involved in cancer progression . In particular, the ability to modulate enzymatic activity could lead to novel therapeutic strategies against resistant cancer types.
Antimicrobial Properties
Similar compounds within the same chemical class have shown antimicrobial activity against various pathogens. The presence of the trifluoromethyl group is hypothesized to enhance the compound's interaction with microbial membranes, leading to increased efficacy .
Case Studies
- Anticancer Efficacy : A study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells . This highlights the potential for therapeutic applications in oncology.
- TRPV1 Antagonism : Another investigation into related piperazine derivatives demonstrated their ability to act as TRPV1 antagonists, which are valuable for developing treatments for pain and inflammatory conditions . This mechanism could be relevant for this compound as well.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide has garnered attention for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit activity as inhibitors of various biological pathways.
Case Study: JAK Kinase Inhibition
A study highlighted the efficacy of related compounds as Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and certain cancers. The structural attributes of this compound suggest it may share similar inhibitory properties due to the presence of the piperazine and pyrazole groups .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through various assays. Compounds with trifluoromethyl groups are known to enhance biological activity against bacterial strains.
Case Study: Antibacterial Efficacy
In vitro studies have shown that derivatives of similar structures exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration .
Computational Studies
Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the compound's mechanism of action at a molecular level.
Table 2: Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| JAK1 | -9.4 |
| JAK2 | -8.7 |
| Bacterial Enzyme | -7.9 |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Trifluoromethyl Pyridine Derivatives : The main compound and 8b () both incorporate trifluoromethyl groups on pyridine rings, enhancing lipophilicity and resistance to oxidative metabolism. However, 8b replaces the pyrazolo[1,5-a]pyridine core with a simpler pyridin-2-yl group, which may reduce binding specificity .
- Piperazine Linker Modifications: The compound in replaces the pyrazolo[1,5-a]pyridine core with a phenyl group, resulting in a higher molecular weight (456.8 vs.
- Acetamide vs. Carboxamide : features an acetamide directly linked to the pyridine ring rather than the piperazine-carbonyl scaffold, simplifying the structure but possibly reducing target engagement .
Key Observations :
- Fluorine Impact : Fluorinated derivatives like compound 12 () demonstrate enhanced inhibitory activity (IC50 <10 nM) against PI3Kδ, suggesting that trifluoromethyl groups in the main compound may similarly improve target affinity .
Substituent Effects on Physicochemical Properties
- Trifluoromethyl vs. Chlorine : The trifluoromethyl group in the main compound offers greater steric bulk and electronegativity compared to chlorine in ’s analogue (CAS 856189-81-6), likely improving metabolic stability .
- Pyrazolo[1,5-a]pyridine vs. Pyrimidine : The pyrazolo[1,5-a]pyridine core in the main compound may provide stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to pyrimidine-based analogues (e.g., ) .
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyridine core in this compound?
The pyrazolo[1,5-a]pyridine core is typically synthesized via cyclization of aminopyrazole precursors with enamines or α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reactions with enamines yield cyanopyrazoles or aminopyrazoles depending on reaction conditions (e.g., temperature, solvent polarity) . Key intermediates like ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1363405-21-3) are synthesized using analogous methods, with purification via normal-phase chromatography .
Q. How is the trifluoromethylpyridinyl-piperazine moiety introduced into the molecule?
The piperazine ring is often functionalized via nucleophilic substitution or coupling reactions. For example, 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine can be synthesized by reacting piperazine with 2-chloro-5-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 95°C) . The resulting piperazine derivative is then coupled to the pyrazolo[1,5-a]pyridine core using a carbonyl linker, often via activation with reagents like EDCI or HOBt .
Q. What analytical techniques are critical for characterizing this compound?
- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Structural confirmation : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve signals from the trifluoromethyl group and pyridine/piperazine protons .
- Crystallinity : X-ray diffraction for polymorph identification, particularly if the compound exhibits poor solubility .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency between the pyrazolo[1,5-a]pyridine and piperazine-carbonyl components?
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity but may require strict temperature control to avoid side reactions .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) improve yields in amidation/carbonylation steps .
- Monitoring : Use TLC or in-situ IR to track reaction progress and identify intermediates .
Q. What methodologies resolve low yields in the final amidation step?
Low yields often arise from steric hindrance or poor nucleophilicity of the pyrazolo[1,5-a]pyridin-5-amine intermediate. Strategies include:
- Activating agents : Use of HATU or PyBOP to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
- Protecting groups : Temporarily protect reactive sites (e.g., trifluoromethylpyridine nitrogen) with Boc or Fmoc groups .
Q. How can computational modeling predict the compound’s biological target interactions?
- Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite to identify potential kinase or GPCR targets, leveraging the pyrazolo[1,5-a]pyridine scaffold’s affinity for ATP-binding pockets .
- MD simulations : Assess binding stability of the trifluoromethyl group in hydrophobic pockets over 100-ns trajectories .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data from analogous compounds .
Q. How to address contradictory bioactivity data across in vitro and in vivo studies?
- Metabolic stability : Evaluate cytochrome P450 metabolism using liver microsomes. Fluorinated groups often improve metabolic stability .
- Solubility limitations : Use PEG-based formulations or co-crystallization with cyclodextrins to enhance bioavailability .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Piperazine Coupling
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine synthesis | K₂CO₃, 1,4-dioxane, 95°C, 12 h | 68.5% | |
| Carbonyl activation | EDCI, HOBt, DMF, rt, 24 h | 52% | |
| Amidation | HATU, DIPEA, DCM, 0°C → rt, 6 h | 75% |
Q. Table 2: Computational Parameters for Binding Affinity Prediction
| Parameter | Value/Software | Application |
|---|---|---|
| Docking algorithm | AutoDock Vina (scoring function: AMBER) | Target identification |
| Simulation time | 100 ns (GROMACS, CHARMM36 force field) | Binding stability |
| QSAR descriptors | LogP, molar refractivity, H-bond acceptors | SAR optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
